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Abstract
AU-15330 is a potent and selective Proteolysis-Targeting Chimera (PROTAC) designed to

induce the degradation of the SWI/SNF ATPase subunits, SMARCA2 and SMARCA4.[1] This

technical guide provides a comprehensive overview of the discovery, mechanism of action, and

preclinical development of AU-15330. It is intended for researchers, scientists, and

professionals in the field of drug development who are interested in the therapeutic potential of

targeted protein degradation in oncology. This document summarizes key quantitative data,

details experimental methodologies, and visualizes the core signaling pathways and

mechanisms associated with AU-15330.

Introduction
The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex plays a

critical role in regulating gene expression by altering nucleosome positioning.[2] The ATPase

subunits of this complex, SMARCA2 (also known as BRM) and SMARCA4 (also known as

BRG1), are essential for its function.[3] In several types of cancer, including certain prostate

cancers, these subunits are implicated in driving oncogenic gene expression programs.[2]

AU-15330 was developed as a heterobifunctional molecule that hijacks the cell's natural

protein disposal system to eliminate SMARCA2 and SMARCA4.[4][5] It consists of a ligand that

binds to the bromodomain of SMARCA2/4, a linker, and a ligand for the von Hippel-Lindau
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(VHL) E3 ubiquitin ligase.[4][5] This design facilitates the formation of a ternary complex

between the target protein and the E3 ligase, leading to polyubiquitination and subsequent

proteasomal degradation of SMARCA2 and SMARCA4.[6]

Mechanism of Action
AU-15330 induces the degradation of SMARCA2 and SMARCA4, leading to the compaction of

chromatin, particularly at enhancer regions that are critical for the expression of key

oncogenes.[4] This chromatin compaction dislodges essential transcription factors, such as the

Androgen Receptor (AR), FOXA1, ERG, and MYC, from their binding sites, thereby disrupting

their transcriptional programs and inhibiting cancer cell proliferation and survival.[2][4]

Signaling Pathway Diagram
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Caption: Mechanism of action of AU-15330.
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Quantitative Data
In Vitro Efficacy
AU-15330 has demonstrated potent anti-proliferative activity across a range of cancer cell

lines, particularly those driven by enhancer-binding transcription factors.

Cell Line Cancer Type IC50 (nM) Reference(s)

H929 Multiple Myeloma 7 [7]

VCaP Prostate Cancer <100 [1][5]

LNCaP Prostate Cancer <100 [1][5]

22Rv1 Prostate Cancer <100 [1][5]

Normal Cells

RWPE-1 Normal Prostate >100 [1][5]

EP156T Normal Prostate >100 [1][5]

Note: IC50 values are after 5 days of treatment.

In Vitro Degradation
AU-15330 induces rapid and potent degradation of its target proteins, SMARCA2 and

SMARCA4.

Cell Line Target DC50 (nM) Time Reference(s)

H929 SMARCA2 0.7 Not Specified [7]

H929 SMARCA4 0.9 Not Specified [7]

MV411 BRG1 N/A 1 hour (at 1 µM) [8]

Note: DC50 is the concentration required to induce 50% degradation of the target protein.

In Vivo Efficacy
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AU-15330 has shown significant anti-tumor activity in various xenograft models.

Xenograft
Model

Cancer Type
Dose &
Schedule

Outcome Reference(s)

VCaP

Castration-

Resistant

Prostate Cancer

30 mg/kg, i.v.,

daily

Potent tumor

growth

suppression.

C4-2B

Castration-

Resistant

Prostate Cancer

60 mg/kg, i.v., 3

days/week

Strong inhibition

of tumor growth

as a single

agent.

Synergizes with

enzalutamide.

[8]

MDA-PCa-146-

12

Castration-

Resistant

Prostate Cancer

60 mg/kg, i.v., 3

days/week + 10

mg/kg

enzalutamide

p.o.

Significant tumor

growth inhibition,

with regression

in over 30% of

animals.

[8]

A549

(SMARCA4-

deficient)

Lung Cancer
10, 30, 60 mg/kg,

i.v., daily

Tumor growth

inhibition of 47%,

58%, and 78%

respectively.

[7]

Pharmacokinetics in Mice
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Dose
(mg/kg)

Route
Half-life
(t½)
(hours)

Clearanc
e
(mL/min/k
g)

Volume of
Distributi
on (Vd)
(L/kg)

Oral
Bioavaila
bility (%)

Referenc
e(s)

1 i.v. 0.41 96.25 1.79
Not

applicable
[7]

10 i.v. 0.53 81.94 1.68
Not

applicable
[7]

Not

Specified
Oral

Not

Specified

Not

Specified

Not

Specified

Low

(Implied)
[1][5]

Note: The low oral bioavailability of the VHL-based AU-15330 led to the development of the

second-generation, orally available, CRBN-based degrader, AU-24118.[1][5]

Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific

findings. Below are summaries of the key methodologies used in the preclinical evaluation of

AU-15330, based on available information.

Immunoblotting
Objective: To assess the degradation of SMARCA2, SMARCA4, and PBRM1 upon treatment

with AU-15330.

Cell Lines: HEK293, HeLa, VCaP, and other cancer cell lines.[5][7]

Treatment: Cells were treated with increasing concentrations of AU-15330 or for various time

durations.[7]

Lysate Preparation: Cells were lysed, and protein concentrations were determined.

Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a

membrane.
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Antibody Incubation: Membranes were incubated with primary antibodies against SMARCA2,

SMARCA4, PBRM1, and a loading control (e.g., Vinculin).[7][9]

Detection: Membranes were incubated with secondary antibodies and visualized.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)
Objective: To determine the genome-wide binding sites of transcription factors (e.g., AR,

FOXA1, ERG) and histone marks (e.g., H3K27Ac) following AU-15330 treatment.[4]

Cell Lines: VCaP prostate cancer cells.[4]

Treatment: Cells were treated with DMSO (control) or AU-15330 (e.g., 1 µM) for specified

times.[4]

Cross-linking: Cells were cross-linked with 1% formaldehyde.

Chromatin Shearing: Chromatin was sonicated to an appropriate size.

Immunoprecipitation: Chromatin was incubated with antibodies specific to the target protein

(e.g., AR, FOXA1, H3K27Ac).[4] The HighCell# ChIP-Protein G kit (Diagenode) has been

cited for use.

DNA Purification and Library Preparation: DNA was purified and prepared for high-

throughput sequencing.

Assay for Transposase-Accessible Chromatin with
Sequencing (ATAC-seq)

Objective: To assess changes in chromatin accessibility genome-wide after treatment with

AU-15330.[4]

Cell Lines: LNCaP and VCaP prostate cancer cells.[4]

Treatment: Cells were treated with DMSO or AU-15330.[4]

Tagmentation: Nuclei were isolated and incubated with a Tn5 transposase to cut and ligate

adapters into accessible chromatin regions.
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Library Preparation and Sequencing: DNA fragments were amplified and sequenced to map

regions of open chromatin.

In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy and safety of AU-15330 in animal models.

Animal Models: Immunocompromised mice (e.g., SCID mice) bearing subcutaneous tumors

from human cancer cell lines (e.g., VCaP, C4-2B) or patient-derived xenografts (PDX).[8][10]

Treatment: AU-15330 was administered intravenously (i.v.) at various doses and schedules.

[8] In some studies, it was combined with other agents like enzalutamide, which was

administered orally (p.o.).[8]

Monitoring: Tumor volume was measured regularly (e.g., twice a week) using calipers.

Animal body weight was monitored as an indicator of toxicity.[10]

Endpoint Analysis: At the end of the study, tumors and organs were collected for analysis,

including immunoblotting and immunohistochemistry (IHC) to confirm target degradation and

assess effects on proliferation markers (e.g., Ki-67).[10]

Experimental and Logical Workflows
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Caption: General workflow for the development of AU-15330.
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Resistance Mechanisms
Prolonged exposure of cancer cells to AU-15330 can lead to the development of resistance.

Two primary mechanisms have been identified:

Mutations in the SMARCA4 Bromodomain: Mutations in or near the bromodomain of

SMARCA4 can prevent AU-15330 from binding to its target, thereby inhibiting its

degradation.[5]

Overexpression of ABCB1: Increased expression of the ATP-binding cassette transporter B1

(ABCB1), also known as multidrug resistance protein 1 (MDR1), can lead to the efflux of AU-
15330 from the cancer cells, reducing its intracellular concentration and efficacy.[1]

Conclusion
AU-15330 is a first-in-class PROTAC degrader of the SWI/SNF ATPases SMARCA2 and

SMARCA4. It has demonstrated potent and selective anti-cancer activity in preclinical models

of enhancer-driven cancers, particularly prostate cancer. Its mechanism of action, involving the

disruption of oncogenic transcription factor signaling through chromatin compaction, represents

a novel therapeutic strategy. While the initial formulation of AU-15330 had limited oral

bioavailability, its success has paved the way for the development of second-generation, orally

available degraders. The study of resistance mechanisms to AU-15330 provides valuable

insights for the clinical development of this class of drugs. This technical guide summarizes the

core data and methodologies that underpin our current understanding of AU-15330 and

provides a foundation for future research and development in this promising area of targeted

protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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